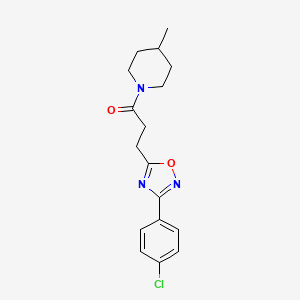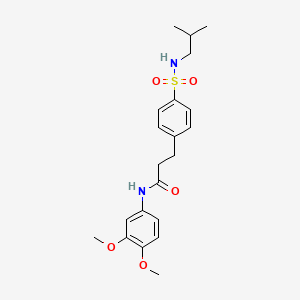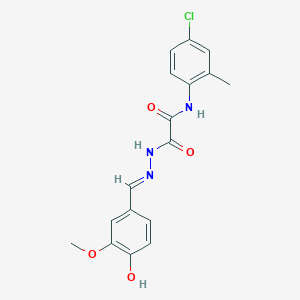
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide, also known as CQHC, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the quinoline family of compounds and has been shown to have a range of biochemical and physiological effects that make it a promising candidate for further investigation.
Mécanisme D'action
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Result of Action
The molecular and cellular effects of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide’s action are currently unknown. More research is needed to understand the compound’s effects at the molecular and cellular levels .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its action .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide in lab experiments is its fluorescence properties, which make it useful as a probe for the detection of metal ions. However, its complex synthesis method and limited availability may make it difficult to use in large-scale experiments.
Orientations Futures
There are several potential future directions for research on N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide. One area of interest is its use in the development of new anticancer agents. It may also be useful in the development of new fluorescent probes for the detection of metal ions. Additionally, further investigation into its antioxidant properties may lead to the development of new treatments for oxidative stress-related diseases.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide is a complex process that involves several steps. One common method involves the reaction of cyclohexylamine with 2-hydroxy-3-chloroquinoline, followed by the addition of cyclohexanecarboxylic acid. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its use as a fluorescent probe for the detection of metal ions, such as copper and zinc. It has also been investigated for its potential as an anticancer agent, due to its ability to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-cyclohexyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c26-22-19(15-18-11-7-8-14-21(18)24-22)16-25(20-12-5-2-6-13-20)23(27)17-9-3-1-4-10-17/h7-8,11,14-15,17,20H,1-6,9-10,12-13,16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSODPBSGRZIDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,4,5-trimethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7708241.png)



![N-cyclohexyl-2-{4-[(Z)-{[(3,5-dimethoxyphenyl)formamido]imino}methyl]phenoxy}acetamide](/img/structure/B7708277.png)




![3-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7708317.png)



![N-(3-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7708339.png)
